molecular formula C18H21N3O4S2 B318731 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B318731
M. Wt: 407.5 g/mol
InChI Key: MOSPGCNMZMLMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a sulfamoyl group, and a carbamothioyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(propan-2-ylsulfamoyl)aniline to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
  • 4-methoxy-N-(propan-2-ylcarbamothioyl)benzamide

Uniqueness

Compared to similar compounds, 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the sulfamoyl group, which can enhance its biological activity and specificity. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H21N3O4S2/c1-12(2)21-27(23,24)16-10-6-14(7-11-16)19-18(26)20-17(22)13-4-8-15(25-3)9-5-13/h4-12,21H,1-3H3,(H2,19,20,22,26)

InChI Key

MOSPGCNMZMLMON-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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